N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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Description
“N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide” is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle consisting of sulfur and nitrogen atoms . This ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of a hydrazine compound with different aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes were heated during the initial stage of reaction .Future Directions
Thiazole derivatives have been the focus of medicinal chemists due to their potential to develop novel therapeutic agents for a variety of pathological conditions . Therefore, “N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide”, being a thiazole derivative, could be a subject of future research in the field of medicinal chemistry.
Mechanism of Action
Target of Action
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound. Thiazoles can interact with their targets in various ways, leading to different physiological effects . For instance, some thiazole derivatives can inhibit enzymes, stimulate or block receptors, or disrupt biochemical pathways
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, they can activate or stop biochemical pathways and enzymes . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives can have various effects, such as antimicrobial, antifungal, and antitumor effects . .
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-8(16)12-11(10-6-4-3-5-7-10)15-13(18-12)14-9(2)17/h3-7H,1-2H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXKHIFHQNBHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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